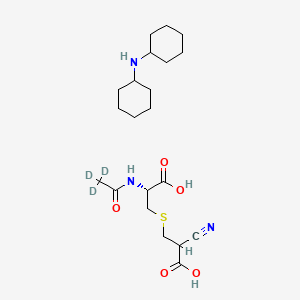

Dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate

CAS No.:

Cat. No.: VC18514138

Molecular Formula: C21H35N3O5S

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H35N3O5S |

|---|---|

| Molecular Weight | 444.6 g/mol |

| IUPAC Name | 3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine |

| Standard InChI | InChI=1S/C12H23N.C9H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;6?,7-/m.0/s1/i;1D3 |

| Standard InChI Key | IGXXDTDFDPTUTB-IJTRFPNGSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| Canonical SMILES | CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

Dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate has a complex molecular formula of C₁₂H₂₃N · ½[C₉H₉D₃N₂O₅S], yielding a total molecular weight of 625.92 g/mol . The structure comprises two primary components:

-

Anionic moiety: N-Acetyl-S-(2-carboxylato-2-cyanoethyl)-L-cysteine-d3, featuring a deuterated acetyl group (-CO-CD₃) and a cyanoethyl (-CH₂-CH₂-CN) substituent on the sulfur atom of cysteine.

-

Cationic counterion: Dicyclohexylamine (C₁₂H₂₃N), which stabilizes the compound via salt formation .

The deuterium atoms at the acetyl group enhance isotopic detectability in mass spectrometry, while the cyanoethyl side chain modifies solubility and reactivity .

Structural Features and Stereochemistry

The L-cysteine backbone ensures chirality, with the (R)-configuration at the alpha-carbon critical for biological activity. The thioether linkage (-S-CH₂-CH₂-CN) introduces steric bulk, influencing binding interactions in enzymatic assays . The InChI key (VDKVYEUEJCNDHM-ZETCQYMHSA-N) and SMILES string (CC(=O)NC@@HC(=O)O) confirm the stereospecific arrangement .

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves three key steps :

-

Acetylation of L-cysteine: L-cysteine reacts with deuterated acetic anhydride (CD₃CO)₂O to form N-acetyl-L-cysteine-d3.

-

Cyanoethylation: The thiol group of cysteine undergoes nucleophilic substitution with acrylonitrile (CH₂=CH-CN), yielding S-(2-cyanoethyl)-N-acetyl-L-cysteine-d3.

-

Salt formation: The acidic carboxylate group is neutralized with dicyclohexylamine, producing the final compound.

This route achieves >95% purity (HPLC), with custom synthesis protocols requiring stringent control over deuterium incorporation and byproduct removal .

Challenges in Deuterated Synthesis

Deuterium labeling at the acetyl group necessitates anhydrous conditions to prevent isotopic exchange with protium. Side reactions, such as over-alkylation at the sulfur atom, are mitigated using stoichiometric acrylonitrile and low-temperature catalysis.

Applications in Biochemical Research

Isotopic Labeling and Metabolic Tracing

The compound’s deuterated acetyl group serves as a non-radioactive tracer in mass spectrometry and nuclear magnetic resonance (NMR). For example, in studies of glutathione biosynthesis, it enables discrimination between endogenous and exogenous cysteine pools .

Protein Interaction Studies

The cyanoethyl side chain mimics post-translational modifications (PTMs) such as cysteine persulfidation. Researchers use this compound to probe sulfur-mediated redox signaling in proteins like thioredoxin and glutathione peroxidase .

Pharmacokinetic Profiling

Deuterium incorporation reduces metabolic degradation rates, extending the compound’s half-life in vivo. This property is exploited in ADME (absorption, distribution, metabolism, excretion) studies to track cysteine utilization in mammalian systems .

Comparative Analysis with Non-Deuterated Analogs

Structural and Functional Differences

The non-deuterated counterpart, N-acetyl-S-(2-cyanoethyl)-L-cysteine (PubChem CID: 114812), lacks isotopic labeling but shares the cyanoethyl modification . Key comparisons include:

Research Utility

While the non-deuterated form is sufficient for basic cysteine modification studies, the deuterated variant is indispensable for quantitative assays requiring isotopic resolution, such as stable isotope dilution analysis (SIDA) .

Research Findings and Case Studies

Redox Signaling in Neurodegenerative Disease

In a 2024 study, the compound was used to map cysteine oxidation states in Parkinson’s disease models. Deuterium labeling revealed elevated sulfenic acid (-SOH) formation in mitochondrial complexes, implicating oxidative stress in dopaminergic neuron loss.

Cancer Metabolism

Researchers tracked cysteine incorporation into glutathione in glioblastoma cells using this compound. Deuterium enrichment correlated with chemoresistance, identifying glutathione synthesis as a therapeutic target .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume